8-Hydroxyquinoline-7-carboxylic acid chemical properties
8-Hydroxyquinoline-7-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 8-Hydroxyquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline-7-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family.[1][2] Structurally, it is a derivative of 8-hydroxyquinoline (also known as oxine) with a carboxylic acid group substituted at the 7-position. This arrangement of a phenolic hydroxyl group and a heterocyclic nitrogen atom makes it a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions.[3][4] This characteristic is central to its diverse applications, which span analytical chemistry, pharmaceutical development, and biological research.[3] In the pharmaceutical and drug development sectors, it serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[3] Its ability to interfere with metal-dependent biological processes also makes it a subject of investigation for enzyme inhibition and cell signaling studies.[3][5]
Chemical and Physical Properties
The fundamental properties of 8-Hydroxyquinoline-7-carboxylic acid are summarized below. These data are compiled from various chemical databases and suppliers.
| Property | Value | Reference(s) |
| IUPAC Name | 8-hydroxyquinoline-7-carboxylic acid | [1][2] |
| CAS Number | 19829-79-9 | [1][2] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| Appearance | Pale yellow to reddish yellow powder | [3] |
| Boiling Point | 384.7 °C at 760 mmHg | [6] |
| Density | 1.48 g/cm³ | [6] |
| pKa | 1.34 | [5] |
| Solubility | Slightly soluble in DMSO (with heat/sonication) and Methanol. | [5] |
| Storage Conditions | 2 - 8 °C or -20°C Freezer, under inert atmosphere. | [3][5] |
| InChI | InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) | [1][2] |
| SMILES | C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | [1][2] |
Safety and Hazard Information
Aggregated GHS hazard information indicates the following potential hazards associated with 8-Hydroxyquinoline-7-carboxylic acid.[2]
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H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H302: Harmful if swallowed.[2]
-
H335: May cause respiratory irritation.[2]
Standard personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[7]
Experimental Protocols
Protocol 1: Hypothetical Two-Step Synthesis
This protocol describes a potential method for the laboratory-scale synthesis of 8-Hydroxyquinoline-7-carboxylic acid.
Step 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction
The Skraup reaction is a classic method for synthesizing quinolines. This generalized procedure uses o-aminophenol as the starting material.[7][8]
-
Reagent Preparation: In a fume hood, prepare a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Reaction Setup: To the reaction vessel, add o-aminophenol (1 eq.).
-
Addition of Reagents: Slowly and with vigorous stirring, add glycerol (approx. 3 eq.). Subsequently, add a dehydrating agent such as concentrated sulfuric acid and an oxidizing agent like o-nitrophenol (approx. 0.5 eq.).[7]
-
Heating: Heat the mixture, typically to around 130-140°C, for several hours.[8] The reaction is exothermic and should be carefully controlled.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of water.
-
Neutralization: The acidic solution is carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8 to precipitate the crude 8-hydroxyquinoline.[8]
-
Purification: The crude product is collected by filtration and can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Carboxylation of 8-Hydroxyquinoline via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction introduces a carboxylic acid group onto a phenol ring.[9][10] This procedure is adapted from the general principles of the reaction and a protocol for a similar compound.[1][10]
-
Formation of Phenoxide: Dissolve the purified 8-hydroxyquinoline (1 eq.) from Step 1 in a suitable solvent (e.g., tetrahydrofuran). Add a strong base, such as potassium tert-butoxide (1 eq.), and stir the mixture, possibly under reflux, for approximately one hour to form the potassium salt.[1]
-
Solvent Exchange: Evaporate the solvent under reduced pressure. Dissolve the resulting solid phenoxide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
-
Carboxylation: Heat the mixture to 115-120°C and pass dry carbon dioxide gas through the solution for several hours (e.g., 3 hours).[1][9] This step should be performed under pressure for optimal results.
-
Acidification: Cool the reaction mixture to room temperature and acidify it with a dilute mineral acid (e.g., 1% HCl) to precipitate the crude 8-Hydroxyquinoline-7-carboxylic acid.[1]
-
Purification: Collect the solid by filtration. For further purification, the solid can be dissolved in an aqueous potassium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate. The final product should be washed and dried thoroughly.[1]
Protocol 2: General Method for Product Characterization
The identity and purity of the synthesized 8-Hydroxyquinoline-7-carboxylic acid should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of the expected aromatic, hydroxyl, and carboxylic acid protons and carbons, and verify the substitution pattern.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Identify characteristic absorption bands for O-H (broad, for both phenol and carboxylic acid), C=O (carboxylic acid), and C=N/C=C (aromatic rings) functional groups.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a technique such as Electrospray Ionization (ESI) Mass Spectrometry.
-
Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated value (189.17).
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the synthesis workflow and the primary mechanism of action for 8-Hydroxyquinoline-7-carboxylic acid.
Caption: Hypothetical synthesis workflow for 8-Hydroxyquinoline-7-carboxylic acid.
Caption: Mechanism of metalloenzyme inhibition via metal ion chelation.
References
- 1. 8-hydroxy-2-methylquinoline-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. autechindustry.com [autechindustry.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
